molecular formula C10H10BrClF2O B14045079 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene

1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene

Cat. No.: B14045079
M. Wt: 299.54 g/mol
InChI Key: KDTUJNSNSYOECE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene (CAS: 1804078-23-6) is a halogenated aromatic compound with the molecular formula C₁₀H₁₀BrClF₂O and a molar mass of 299.54 g/mol . It features a benzene ring substituted with a 3-bromopropyl chain at position 1, a chlorine atom at position 2, and a difluoromethoxy group at position 5. Predicted physical properties include a density of 1.503±0.06 g/cm³ and a boiling point of 296.1±35.0°C . This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, given the presence of halogen and difluoromethoxy groups, which enhance stability and lipophilicity.

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

2-(3-bromopropyl)-1-chloro-4-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2

InChI Key

KDTUJNSNSYOECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CCCBr)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene generally involves the functionalization of a suitably substituted benzene derivative bearing the difluoromethoxy and chloro substituents, followed by the introduction of the 3-bromopropyl side chain via nucleophilic substitution or alkylation reactions.

Key steps include:

  • Starting Material Selection : Typically, a benzene ring substituted with difluoromethoxy and chloro groups is chosen as the core structure.
  • Bromopropylation : Introduction of the 3-bromopropyl group is achieved through alkylation using 1,3-dibromopropane or 3-bromopropyl halides under conditions favoring nucleophilic substitution.
  • Reaction Conditions Optimization : Solvent choice, temperature, catalyst presence, and base are critical to maximize yield and purity.

Specific Synthetic Protocols

While direct literature on 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene is limited, analogous compounds such as 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-fluorobenzene provide insight into preparation methods.

Halogenated Aromatic Alkylation
  • Reaction Scheme : Starting from a chlorinated difluoromethoxybenzene derivative, the bromopropyl group is introduced by reaction with 1,3-dibromopropane or 3-bromopropyl bromide under nucleophilic substitution conditions.
  • Catalysts and Bases : Copper(II) acetate monohydrate (Cu(OAc)2·H2O) has been reported as an effective catalyst in related alkylation reactions, facilitating C–N bond formation in heterocyclic analogs, suggesting its potential utility in halogenated aromatic alkylation.
  • Solvent : N,N-Dimethylformamide (DMF) is preferred due to its ability to dissolve both organic and inorganic reagents and stabilize catalytic species.
  • Temperature : Elevated temperatures (~120 °C) improve reaction rates and yields.
Copper-Catalyzed Alkylation Mechanism
  • The copper catalyst is reduced in situ by DMF to generate an active Cu(I) species.
  • Oxidative addition of the alkyl bromide to Cu(I) forms a Cu(III) intermediate.
  • Subsequent reductive elimination leads to the alkylated aromatic product.
  • The catalyst cycle is maintained by oxidation of Cu(I) back to Cu(II) by dissolved oxygen.

This mechanism has been demonstrated in the synthesis of related N-alkyl benzimidazoquinazolinones and can be adapted for the preparation of bromopropyl-substituted aromatic compounds.

Data Table: Representative Properties and Reaction Conditions

Property / Parameter Value / Description
Molecular Formula C10H10BrClF2O (approximate for 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene)
Molecular Weight ~280-300 g/mol (estimated)
Solvent N,N-Dimethylformamide (DMF)
Catalyst Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
Catalyst Loading 20 mol % (typical for related reactions)
Base Potassium phosphate (K3PO4), 3 equivalents
Temperature 120 °C
Reaction Time 24 hours
Yield Up to 88% in analogous systems
Ligands 1,10-Phenanthroline (30 mol %) for copper catalysis

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene":

While there is no direct information about the applications of "1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene", the search results suggest potential applications based on its chemical properties and the uses of similar compounds .

General Information:

  • "1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene" is an organic compound with the molecular formula C10H10BrClF2OC_{10}H_{10}BrClF_2O.
  • It contains a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring.

Potential Applications Based on Chemical Properties:

  • Intermediate in Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
  • Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to different products depending on the reagents and conditions used.

Potential Applications in Research:

  • Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules.
  • Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
  • Medicine: It may have potential pharmaceutical applications, including drug development and testing.
  • Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action (predicted):

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
  • Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific reactions.

Related Compounds:

  • "1-Bromo-3-chloro-5-(difluoromethoxy)benzene" (CAS Number: 1004112-67-7) has applications as a protein degrader building block .

Safety Information:

  • These chemicals are for professional manufacturing, research laboratories, and industrial or commercial usage only .
  • They are not for medical or consumer use .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific structure and functional groups.

    Pathways Involved: The pathways involved in its mechanism of action include those related to its chemical reactivity and biological activity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-chlorobenzene

  • Structure : Shares the 3-bromopropyl and 2-chloro substituents but lacks the 5-(difluoromethoxy) group .
  • Molecular Formula : C₉H₁₀BrCl.
  • Synthesis: Synthesized via bromination of 3-(2-chlorophenyl)propanol, yielding 93% purity after purification .
  • Key Differences :
    • The absence of the difluoromethoxy group reduces molecular weight (~233.5 g/mol ) and likely decreases polarity compared to the target compound.
    • Simpler structure may enhance synthetic accessibility but limit functional versatility in applications such as medicinal chemistry.

(3-Bromopropyl)benzene (CAS: 637-59-2)

  • Molecular Formula : C₉H₁₁Br.
  • Applications : Primarily used as an alkylating agent or intermediate in cross-coupling reactions.
  • Key Differences: Lack of chlorine and difluoromethoxy groups reduces steric and electronic complexity.

4-(2-Chloro-5-(difluoromethoxy)pyrimidin-4-yl)-1-phenylpiperazin-2-one (Compound 6r)

  • Structure: A pyrimidine core with chloro and difluoromethoxy groups, linked to a phenylpiperazinone moiety .
  • Molecular Formula: Not explicitly stated but inferred to be larger than the target compound.
  • Synthesis : Yielded 56% purity after column chromatography, suggesting moderate synthetic efficiency .
  • The phenylpiperazinone group adds hydrogen-bonding capability, which is absent in the target compound.

1-Bromo-2-(3-bromopropyl)benzene

  • Molecular Formula : C₉H₁₀Br₂.
  • Synthesis: Achieved 95% yield via bromination of 3-(2-bromophenyl)propanol .
  • Key Differences: Higher halogen content increases molecular weight (~289.89 g/mol) and reactivity in substitution reactions.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Yield/Purity
1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene C₁₀H₁₀BrClF₂O 299.54 Br, Cl, OCF₂ 296.1±35.0 (Pred.) Not reported
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl ~233.5 Br, Cl Not reported 93%
(3-Bromopropyl)benzene C₉H₁₁Br 199.09 Br Not reported Not reported
4-(2-Chloro-5-(difluoromethoxy)pyrimidin-4-yl)-1-phenylpiperazin-2-one Complex >300 (Inferred) Cl, OCF₂, N-containing heterocycle Not reported 56%
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ 289.89 Br (x2) Not reported 95%

Key Research Findings

Substituent Effects: The difluoromethoxy group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Synthetic Efficiency :

  • Compounds with simpler halogenation patterns (e.g., 1-(3-bromopropyl)-2-chlorobenzene) achieve higher yields (93–95% ) compared to those with complex substituents .

Applications :

  • Bromopropyl-containing compounds are versatile intermediates in Suzuki-Miyaura coupling reactions .
  • Difluoromethoxy groups are prevalent in agrochemicals (e.g., pesticides) due to their resistance to hydrolysis .

Biological Activity

1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O and a molecular weight of 299.54 g/mol. Its structure includes a benzene ring substituted with a bromopropyl group, a chloro group, and a difluoromethoxy group. The unique arrangement of these functional groups contributes to its chemical reactivity and potential biological activities, including applications in medicinal chemistry and materials science .

The biological activity of 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene is primarily attributed to its ability to interact with various biological molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their functions. This mechanism is common among many pharmaceutical agents, indicating that this compound may have therapeutic potential .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene. For instance, research has shown that certain derivatives exhibit significant antibacterial activity against various strains of bacteria. The effectiveness often correlates with the structural features of the compounds, such as the position of halogen substituents and the presence of functional groups .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxic effects at higher concentrations. Further studies are necessary to establish safe dosage levels and therapeutic indices .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Case Study 1 : A study on similar halogenated compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting potential use as antimicrobial agents.
  • Case Study 2 : Research involving structure-activity relationship (SAR) analyses indicated that modifications in the bromopropyl and chloro groups can enhance or diminish biological activity, providing insights for future drug design.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)Notable Features
1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzeneModerate25Effective against Gram-positive bacteria
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzeneHigh15Enhanced activity due to chloro position
1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzeneLow30Structural differences impact reactivity

Synthesis and Properties Table

PropertyValue
Molecular FormulaC10H10BrClF2O
Molecular Weight299.54 g/mol
Density1.503 g/cm³ (predicted)
Boiling Point296.1 °C (predicted)

Q & A

Q. What are the key synthetic routes for 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene?

The compound can be synthesized via alkylation or nucleophilic substitution reactions. A plausible route involves coupling 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8) with a 3-bromopropyl moiety under nickel-catalyzed conditions, as seen in analogous bromopropylbenzene syntheses . Alternatively, halogen exchange reactions or Friedel-Crafts alkylation may be employed, leveraging the reactivity of the bromopropyl chain and aromatic chlorine substituent.

Q. How is this compound characterized to confirm its structural integrity?

Characterization typically involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify the difluoromethoxy group (–OCF2_2H) and bromopropyl chain.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 237.05 (C8_8H7_7BrF2_2O) .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection.

Q. What are the stability and recommended storage conditions for this compound?

The bromopropyl group is prone to hydrolysis under humid conditions. Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to light due to potential photodegradation of the difluoromethoxy moiety .

Advanced Research Questions

Q. How does the bromopropyl chain influence reactivity in cross-coupling reactions?

The bromine atom at the terminal position of the propyl chain serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids can yield extended aromatic systems. The chloro substituent on the benzene ring remains inert under these conditions, allowing selective functionalization .

Q. What challenges arise in analyzing regioselectivity during nucleophilic substitution?

The compound has three reactive sites:

  • Bromopropyl chain : Susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Chlorine substituent : Less reactive but can undergo SNAr under strong bases.
  • Difluoromethoxy group : Electron-withdrawing effects may direct substitution to the para position. Controlled experiments with varying temperatures and bases (e.g., K2_2CO3_3 vs. LDA) are critical to isolate products .

Q. How is this compound utilized in medicinal chemistry research?

The difluoromethoxy group enhances metabolic stability, making the compound a valuable intermediate in drug discovery. For instance, it can be incorporated into kinase inhibitors or GPCR-targeting molecules. Its bromopropyl chain allows conjugation with biomolecules via thioether or amine linkages .

Q. What computational methods are used to predict its physicochemical properties?

Density Functional Theory (DFT) calculations can model:

  • Lipophilicity (logP) : Estimated at ~3.2, indicating moderate membrane permeability.
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for reaction planning. Tools like Gaussian or ORCA are paired with experimental validation (e.g., HPLC logD measurements) .

Data Contradictions and Resolution

  • Molecular Weight Discrepancies : Some sources report slight variations in molecular weight due to isotopic composition (e.g., 79^{79}Br vs. 81^{81}Br). HRMS is essential for precise validation .
  • Reactivity Conflicts : While the bromopropyl chain is generally reactive, steric hindrance from the difluoromethoxy group may slow kinetics. Kinetic studies under standardized conditions (e.g., THF, 60°C) are recommended .

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